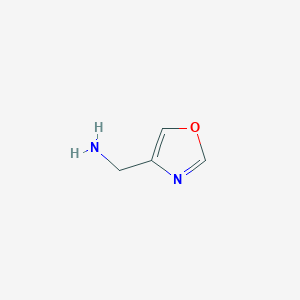

1,3-Oxazol-4-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZXEYFKBUPRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630098 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-82-5 | |

| Record name | 1-(1,3-Oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-4-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Oxazol-4-ylmethanamine: Fundamental Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Oxazol-4-ylmethanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive primary amine tethered to an aromatic oxazole ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of this compound, tailored for researchers and professionals in the fields of pharmaceutical and agrochemical development. All quantitative data are presented in structured tables for clarity, and a plausible synthetic workflow is visualized using the DOT language.

Chemical and Physical Properties

This compound, also known by its CAS number 55242-82-5, is a stable and versatile chemical intermediate. The hydrochloride salt form (CAS Number: 1072806-60-0) is also commonly used in synthesis due to its increased stability and ease of handling.[1][2] The core physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | (1,3-Oxazol-4-yl)methanamine | - |

| CAS Number | 55242-82-5 | Chem-Impex |

| Molecular Formula | C₄H₆N₂O | Chem-Impex |

| Molecular Weight | 98.10 g/mol | Chem-Impex |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 183.4 ± 23.0 °C (Predicted) | Chem-Impex |

| Density | 1.148 ± 0.06 g/cm³ (Predicted) | Chem-Impex |

| Flash Point | 87.3 ± 22.6 °C (Predicted) | Chem-Impex |

Table 3: Properties of this compound Hydrochloride

| Property | Value | Source |

| Chemical Name | (1,3-Oxazol-4-yl)methanamine hydrochloride | Chem-Impex |

| CAS Number | 1072806-60-0 | Chem-Impex |

| Molecular Formula | C₄H₆N₂O·HCl | Chem-Impex |

| Molecular Weight | 134.57 g/mol | Chem-Impex |

| Appearance | Grey solid | Chem-Impex |

| Purity | ≥ 96% (Assay) | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Synthesis and Reactivity

A potential synthetic workflow is outlined below, starting from a readily available precursor such as ethyl 2-chloroacetoacetate.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on general synthetic methods for oxazole derivatives and functional group transformations. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-formyl-3-oxobutanoate (1 equivalent) and formamide (2 equivalents).

-

Reaction: Heat the mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl oxazole-4-carboxylate.

Step 2: Reduction of Ethyl oxazole-4-carboxylate to (Oxazol-4-yl)methanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition: Slowly add a solution of ethyl oxazole-4-carboxylate (1 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain crude (oxazol-4-yl)methanol.

Step 3: Conversion of (Oxazol-4-yl)methanol to 4-(Chloromethyl)oxazole

-

Reaction Setup: Dissolve the crude (oxazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM) and cool to 0 °C.

-

Addition: Add thionyl chloride (1.2 equivalents) dropwise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)oxazole.

Step 4: Synthesis of 4-(Azidomethyl)oxazole

-

Reaction Setup: Dissolve 4-(chloromethyl)oxazole (1 equivalent) in dimethylformamide (DMF).

-

Addition: Add sodium azide (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-(azidomethyl)oxazole.

Step 5: Reduction of 4-(Azidomethyl)oxazole to this compound

-

Reaction Setup: Dissolve 4-(azidomethyl)oxazole (1 equivalent) in methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain this compound.

Spectral Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Table 4: ¹H NMR Spectral Data of this compound

Solvent: DMSO-d₆, Reference: DSS

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | s | 2H | -CH₂-NH₂ |

| ~7.8 | s | 1H | Oxazole H-5 |

| ~8.2 | s | 1H | Oxazole H-2 |

| ~1.9 | br s | 2H | -NH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on publicly available information from the Biological Magnetic Resonance Bank (BMRB).

Biological and Pharmacological Context

The oxazole moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. These activities are attributed to the electronic properties of the oxazole ring and its ability to participate in various intermolecular interactions with biological targets.

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its role as a key intermediate suggests its use in the synthesis of compounds targeting a variety of biological processes.[1][2] The primary amine functionality allows for its facile incorporation into larger molecules through amide bond formation, reductive amination, and other common synthetic transformations.

The general workflow for utilizing this compound in a drug discovery context is depicted below.

Caption: Drug discovery workflow utilizing this compound.

Handling and Safety

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic building block with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a consolidated overview of its fundamental properties, a plausible synthetic strategy with a representative experimental protocol, and its general role in drug discovery. The structured presentation of quantitative data and visual workflows aims to facilitate its effective use in research and development settings.

References

A Comprehensive Technical Guide to 1,3-Oxazol-4-ylmethanamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Oxazol-4-ylmethanamine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, this molecule and its derivatives are explored as scaffolds in the design of novel therapeutic agents. This document details its chemical identity, synthesis methodologies, and the biological activities associated with the broader class of 4-substituted oxazole derivatives.

Core Compound Identification

This compound is a small molecule featuring a central 1,3-oxazole ring with a methanamine substituent at the 4-position. The hydrochloride salt is a common form for handling and storage.

| Identifier | Value |

| Chemical Name | (1,3-Oxazol-4-yl)methanamine |

| CAS Number | 1072806-60-0 (hydrochloride salt)[1] |

| 55242-82-5 (non-salt form)[2] | |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| SMILES | NCC1=COC=N1 |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

General Synthetic Workflow

A plausible synthetic route would involve the formation of the oxazole ring followed by the introduction or modification of the aminomethyl group. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of such compounds.

Caption: Generalized experimental workflow for the synthesis and biological screening of 1,3-oxazole derivatives.

Representative Experimental Protocol: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

-

Aldehyde precursor

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the aldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium carbonate (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired oxazole.

Biological Activity and Therapeutic Potential

The 1,3-oxazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological properties. Derivatives of 1,3-oxazole have been reported to possess antimicrobial, anticancer, anti-inflammatory, and other therapeutic activities. While specific quantitative data for this compound is scarce, the following table summarizes the biological activities of some related 4-substituted oxazole derivatives.

| Compound | Biological Activity | Target/Assay | Quantitative Data (e.g., IC₅₀, MIC) |

| [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine | Potential Kinase Inhibitor | Not specified in public data | Not available |

| Substituted 1,3-oxazol-4-ylphosphonium salts | Anticancer | NCI-60 cell line screen | GI₅₀: 0.3–1.1 μM |

| Various 2,4-disubstituted oxazoles | Antibacterial | S. aureus, E. coli | MIC values vary based on substitution |

| Various 2,5-disubstituted oxazoles | Anti-inflammatory | COX-2 Inhibition | IC₅₀ values vary based on substitution |

The data presented suggests that the 1,3-oxazole core, and specifically derivatives with substituents at the 4-position, can be a fruitful starting point for the development of new therapeutic agents. The aminomethyl group of this compound provides a key handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.

Summary

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be approached through established methodologies for oxazole ring formation. The broader class of 4-substituted oxazole derivatives has demonstrated significant potential across a range of therapeutic areas, including oncology and infectious diseases. Further investigation into the synthesis of novel derivatives of this compound and their subsequent biological evaluation is a promising avenue for the discovery of new drug candidates.

References

Spectroscopic Profile of 1,3-Oxazol-4-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,3-Oxazol-4-ylmethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of experimental Nuclear Magnetic Resonance (NMR) data and predicted Infrared (IR) and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to facilitate the structural elucidation and verification of this and similar organic compounds.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental ¹H and ¹³C NMR data for this compound is available from the Biological Magnetic Resonance Bank (BMRB) under the accession number bmse012630. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom Name | Chemical Shift (ppm) |

| H2 | 8.086 |

| H5 | 7.621 |

| H61 | 3.843 |

| H62 | 3.843 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom Name | Chemical Shift (ppm) |

| C2 | 151.71 |

| C4 | 139.38 |

| C5 | 128.52 |

| C6 | 36.25 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3120-3080 | C-H stretch | Oxazole ring |

| 2960-2850 | C-H stretch | Methylene group (-CH₂-) |

| ~1650 | N-H bend (scissoring) | Primary amine (-NH₂) |

| ~1590 | C=N stretch | Oxazole ring |

| ~1500 | C=C stretch | Oxazole ring |

| ~1100 | C-O stretch | Oxazole ring |

Mass Spectrometry (MS)

The predicted mass spectral data for this compound is presented in Table 4. The molecular weight of the compound (C₄H₆N₂O) is 98.10 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 98 | [M]⁺ (Molecular ion) |

| 81 | [M - NH₃]⁺ |

| 70 | [M - CH₂NH₂]⁺ |

| 69 | [M - HCN]⁺ |

| 54 | [M - CH₂NH₂ - O]⁺ |

| 42 | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Filter the solution into a clean 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (for GC-MS analysis). The sample is vaporized under high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for spectroscopic analysis of organic compounds.

1,3-Oxazol-4-ylmethanamine: A Technical Guide to its Predicted Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3-Oxazol-4-ylmethanamine

This compound belongs to the oxazole class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The oxazole ring is an important scaffold in medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[2] The presence of the aminomethyl group introduces a basic center, significantly influencing the molecule's physicochemical properties, such as its solubility in aqueous media. The overall profile of the molecule suggests a degree of polarity balanced by the heterocyclic aromatic ring.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. The presence of both a hydrogen-bond accepting oxazole ring and a basic primary amine suggests that this compound will exhibit pH-dependent aqueous solubility.

Predicted Characteristics:

-

Aqueous Solubility: Small amines are generally soluble in water due to their ability to form hydrogen bonds.[3] The primary amine group in this compound is expected to be protonated at physiological pH, forming a salt with enhanced aqueous solubility.[4] However, the overall solubility will be influenced by the lipophilicity of the oxazole ring.

-

Organic Solvent Solubility: Oxazole itself is miscible with alcohol and ether.[5] It is anticipated that this compound will be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO, and less soluble in non-polar solvents like hexane.

-

pH-Dependent Solubility: Due to the basic nature of the primary amine, the aqueous solubility is expected to be significantly higher in acidic to neutral pH ranges where the amine is protonated. At higher pH values, the free base form will predominate, likely leading to decreased aqueous solubility.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Moderately Soluble | Primary amine is protonated, but offset by the organic scaffold. |

| 0.1 N HCl | Highly Soluble | Amine is fully protonated, forming a highly soluble salt. |

| 0.1 N NaOH | Sparingly Soluble | Exists as the less soluble free base. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| DMSO | Highly Soluble | Polar aprotic solvent, common for stock solutions. |

| Acetonitrile | Moderately Soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly Soluble | Less polar organic solvent. |

| Hexane | Insoluble | Non-polar solvent. |

Predicted Stability Profile

The stability of a pharmaceutical compound is crucial for its development, manufacturing, and storage.[6] The oxazole ring is generally thermally stable but can be susceptible to cleavage under strongly acidic or basic conditions, as well as by certain oxidizing agents.[7][8]

Predicted Stability Characteristics:

-

pH Stability: The oxazole ring is known to be susceptible to cleavage under strongly acidic or basic conditions.[7] Studies on related isoxazole rings have shown decomposition at basic pH, with the rate increasing with temperature.[9] Therefore, this compound is expected to be most stable in the neutral pH range.

-

Thermal Stability: Heterocyclic aromatic compounds like oxazole are generally thermally stable.[8] Significant degradation is not expected at typical storage temperatures.

-

Oxidative Stability: The oxazole ring can be cleaved by strong oxidizing agents.[7] The primary amine group can also be susceptible to oxidation.

-

Photostability: Compounds with aromatic systems can be susceptible to photodegradation. Photostability testing is recommended.

Table 2: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 N HCl, heat) | Moderate to Low | Hydrolytic cleavage of the oxazole ring. |

| Neutral (e.g., pH 7 buffer, heat) | High | Expected to be the most stable condition. |

| Basic (e.g., 0.1 N NaOH, heat) | Low | Base-catalyzed hydrolysis of the oxazole ring.[7][9] |

| Oxidative (e.g., H₂O₂, heat) | Low | Oxidative cleavage of the oxazole ring and/or amine oxidation.[7] |

| Photolytic (e.g., UV/Vis light) | Moderate | Potential for photodegradation due to the aromatic system. |

| Thermal (solid state) | High | Generally stable, but should be confirmed experimentally. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination

This high-throughput method is useful in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO.

-

Addition to Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (e.g., <2%).[12]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[11]

-

Precipitation Measurement: Determine the extent of precipitation using nephelometry (light scattering) or by filtering the solutions and measuring the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[13]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

This method determines the true equilibrium solubility of the solid compound and is considered the gold standard.[14]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14] Equilibrium is confirmed when consecutive measurements yield the same solubility value.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Solid-State Analysis: Analyze the remaining solid using techniques like XRPD to check for any polymorphic or solvate form changes.

Stability Assessment

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[15][16][17]

Protocol:

-

Stress Conditions: Expose solutions of this compound (and the solid compound for thermal and photolytic stress) to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solution and solid at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solution and solid to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the degradants.

-

Mass Balance: Aim for 5-20% degradation to ensure that the degradation products are detectable without overly complex degradation profiles.[18]

This study determines the stability of the compound in solution under typical laboratory and storage conditions.[19]

Protocol:

-

Solution Preparation: Prepare solutions of this compound in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assays).

-

Storage: Store the solutions at different temperatures (e.g., room temperature, 4°C, -20°C).

-

Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze the solutions by HPLC to determine the remaining concentration of the parent compound.

This study evaluates the stability of the solid form of the compound.

Protocol:

-

Storage Conditions: Store the solid compound under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[20]

-

Time Points: Analyze the samples at specified time points (e.g., 0, 3, 6, 12 months).

-

Analysis: Perform a suite of tests including:

-

Appearance: Visual inspection for color or physical form changes.

-

Assay and Purity: HPLC to quantify the compound and detect impurities.

-

Water Content: Karl Fischer titration.

-

Solid-State Form: X-ray Powder Diffraction (XRPD) to monitor for polymorphic changes.

-

Mandatory Visualizations

Diagram 1: Physicochemical Characterization Workflow

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

While specific experimental data for this compound is currently lacking, a predictive analysis based on its structural motifs provides a valuable starting point for its development. The presence of a primary amine suggests favorable aqueous solubility, particularly at lower pH, while the oxazole ring indicates potential liabilities under harsh hydrolytic or oxidative conditions. The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of its solubility and stability profile. A thorough execution of these studies is essential to de-risk the progression of this compound as a potential drug candidate and to enable rational formulation and clinical development strategies.

References

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]

- 6. japsonline.com [japsonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ajrconline.org [ajrconline.org]

- 16. researchgate.net [researchgate.net]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sgs.com [sgs.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. www3.paho.org [www3.paho.org]

The Oxazole Motif: A Historical and Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, stands as a cornerstone in the architecture of a vast array of biologically active molecules. From potent natural product antibiotics to blockbuster synthetic drugs, the oxazole motif has consistently demonstrated its versatility as a pharmacophore. This in-depth technical guide explores the rich history of oxazole-containing compounds, from their initial discoveries in nature and the laboratory to the sophisticated synthetic methodologies and our understanding of their mechanisms of action that drive modern drug development.

A Legacy of Discovery: From Natural Origins to Synthetic Innovation

The story of oxazole-containing compounds is a compelling narrative that intertwines the realms of natural product chemistry and synthetic organic chemistry. The inherent stability and diverse reactivity of the oxazole ring have made it a recurring theme in the evolution of potent therapeutic agents.

Early Encounters: Oxazoles in Nature's Arsenal

While the formal identification and characterization of oxazole-containing natural products accelerated in the mid-20th century, their existence in nature is ancient. Microorganisms, in their perpetual chemical warfare, have long been a prolific source of complex molecules featuring the oxazole scaffold.

One of the earliest and most notable examples is Pimprinine , an indole alkaloid first isolated in 1963 from the bacterium Streptomyces pimprina.[1][2] Its discovery marked a significant step in recognizing the prevalence of this heterocyclic system in microbial secondary metabolites.

Another pivotal discovery was Microcin B17 , a ribosomally synthesized and post-translationally modified peptide antibiotic produced by Escherichia coli.[3] Its structure, elucidated in the 1980s, revealed a fascinating backbone of oxazole and thiazole rings, showcasing nature's ingenious biosynthetic strategies for generating chemical diversity.[3]

These early discoveries paved the way for the isolation and characterization of a multitude of oxazole-containing natural products, many of which exhibit significant biological activities.

The Dawn of Synthesis: Pioneering Methods for Oxazole Construction

The ability to construct the oxazole ring in the laboratory was a critical breakthrough, enabling chemists to synthesize these natural products, explore their structure-activity relationships, and design novel analogs. Several classical methods laid the groundwork for modern oxazole synthesis.

The Fischer oxazole synthesis , developed by Emil Fischer in 1896, represents one of the earliest methods for the preparation of 2,5-disubstituted oxazoles.[4] This acid-catalyzed condensation of a cyanohydrin with an aldehyde provided a foundational approach to this important class of heterocycles.

Following this, the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, offered a versatile route to 2,4,5-trisubstituted oxazoles through the cyclodehydration of 2-acylaminoketones. This method has remained a staple in organic synthesis for over a century.

A significant advancement in oxazole synthesis came with the development of the van Leusen reaction in 1972. This powerful method utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, providing a direct and efficient route to 5-substituted oxazoles.[5]

These seminal synthetic methodologies, and their subsequent refinements, have been instrumental in unlocking the therapeutic potential of oxazole-containing compounds.

Quantitative Bioactivity of Oxazole-Containing Compounds

The therapeutic relevance of oxazole-containing compounds is underscored by their potent and diverse biological activities. The following tables summarize key quantitative data for a selection of natural and synthetic oxazoles, highlighting their antimicrobial and anticancer properties.

Table 1: Antimicrobial Activity of Selected Oxazole-Containing Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 1d | E. coli ATCC 25922 | 28.1 | [6] |

| Compound 1d | C. albicans 128 | 14 | [6] |

| Compound 1e | S. epidermidis 756 | 56.2 | [6] |

| Compound 1e | E. coli ATCC 25922 | 28.1 | [6] |

| Compound 1e | C. albicans 128 | 14 | [6] |

| Compound 4a | S. epidermidis 756 | 56.2 | [6] |

| Compound 4a | B. subtilis ATCC 6683 | 56.2 | [6] |

| Compound 4a | C. albicans 128 | 14 | [6] |

| Compound 6i | C. albicans 128 | 14 | [6] |

| Compound 6j | C. albicans 128 | 14 | [6] |

| Oxadiazole 4a | Methicillin-Resistant S. aureus (MRSA) | 62 | [7] |

| Oxadiazole 4b | Methicillin-Resistant S. aureus (MRSA) | 62 | [7] |

| Oxadiazole 4c | Methicillin-Resistant S. aureus (MRSA) | 62 | [7] |

Table 2: Anticancer Activity of Selected Oxazole-Containing Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Mechercharmycin A | A549 (Human Lung Carcinoma) | 0.040 | [8] |

| Mechercharmycin A | Jurkat (Human T-cell Leukemia) | 0.046 | [8] |

| Neopeltolide | A-549 (Human Lung Carcinoma) | 0.0012 | [8] |

| Neopeltolide | NCI-ADR-RES (Multidrug-Resistant Ovarian Cancer) | 0.0051 | [8] |

| Neopeltolide | P388 (Murine Leukemia) | 0.00056 | [8] |

| Wewakazole B | H-460 (Human Non-Small Cell Lung Cancer) | 1.0 | [8] |

| Wewakazole B | MCF7 (Human Breast Adenocarcinoma) | 0.58 | [8] |

| Oxadiazole 33 | MCF-7 (Human Breast Adenocarcinoma) | 0.34 | [9] |

| Oxadiazole 42 | MCF-7 (Human Breast Adenocarcinoma) | 1.8 | [9] |

| Oxadiazole 42 | HeLa (Human Cervical Cancer) | 2.3 | [9] |

| Oxadiazole 42 | IMR32 (Human Neuroblastoma) | 3.2 | [9] |

| Oxazolomycin A | HL60 (Human Promyelocytic Leukemia) | Varies by analog | [10] |

Key Experimental Protocols in Oxazole Synthesis

The ability to reliably construct the oxazole ring is fundamental to the exploration of this important class of compounds. This section provides detailed methodologies for three cornerstone synthetic reactions.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from readily available starting materials.

Protocol:

-

Preparation of the Cyanohydrin: In a fume hood, to a stirred solution of the aldehyde (1.0 eq) in a suitable solvent such as diethyl ether, add a solution of sodium cyanide (1.1 eq) in water dropwise at 0 °C. Following the addition, slowly add a solution of sodium bisulfite (1.2 eq) in water. Stir the reaction mixture at room temperature for 2-4 hours. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

-

Oxazole Formation: Dissolve the crude cyanohydrin (1.0 eq) and a different aldehyde (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution for 15-30 minutes. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The oxazole hydrochloride salt will precipitate from the solution.

-

Work-up and Purification: Collect the precipitate by filtration and wash with cold diethyl ether. To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base such as sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Robinson-Gabriel Synthesis

This method is a versatile approach for the synthesis of 2,4,5-trisubstituted oxazoles.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-acylaminoketone (1.0 eq) in a suitable cyclodehydrating agent. Common reagents include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

-

Cyclodehydration: Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude oxazole can be purified by flash column chromatography or recrystallization.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a highly efficient method for the preparation of 5-substituted oxazoles.

Protocol:

-

Reaction Setup: To a stirred solution of an aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or dimethoxyethane), add a base such as potassium carbonate or sodium hydride at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford the desired 5-substituted oxazole.

Signaling Pathways and Mechanisms of Action

The biological effects of oxazole-containing drugs are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key oxazole-containing therapeutics.

Linezolid: Inhibition of Bacterial Protein Synthesis

Linezolid is an oxazolidinone antibiotic that is effective against a range of Gram-positive bacteria. Its unique mechanism of action involves the inhibition of the initiation of protein synthesis.

Caption: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Oxaprozin: Inhibition of the Cyclooxygenase Pathway

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

Caption: Oxaprozin reduces inflammation by inhibiting COX enzymes and prostaglandin synthesis.

Aleglitazar: Dual PPARα/γ Agonism

Aleglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which are key regulators of lipid and glucose metabolism.

Caption: Aleglitazar improves lipid and glucose metabolism by activating both PPARα and PPARγ.

Conclusion

The journey of oxazole-containing compounds, from their discovery in nature's intricate chemical library to their de novo synthesis in the laboratory, exemplifies the power of chemical science to address critical needs in medicine. The historical milestones in their discovery and synthesis have provided a rich platform for the development of a diverse array of therapeutic agents. The continued exploration of novel oxazole-containing scaffolds, coupled with a deeper understanding of their mechanisms of action, promises to deliver the next generation of innovative medicines for a wide range of diseases. This guide serves as a testament to the enduring legacy and future potential of the oxazole motif in the ongoing quest for improved human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. auctoresonline.org [auctoresonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of 1,3-Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Preclinical Research and Future Directions

The 1,3-oxazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 1,3-oxazole have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic applications of 1,3-oxazole derivatives, with a primary focus on their anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatment modalities.

Anticancer Applications: Targeting Cellular Proliferation and Survival

Derivatives of the 1,3-oxazole core have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines, including those that have developed resistance to existing therapies.[1] The versatility of the oxazole ring allows for a multitude of chemical modifications, enabling the synthesis of compounds with diverse mechanisms of action.[1]

A significant area of investigation has been the development of 1,3-oxazole derivatives as inhibitors of tubulin polymerization. Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport.[2] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several studies have reported the synthesis and evaluation of 1,3-oxazole-based compounds that target the colchicine binding site on tubulin, leading to microtubule depolymerization and cell cycle arrest.[2][3]

Another promising avenue for the anticancer activity of oxazole derivatives is the induction of apoptosis through mitochondrial targeting. Certain 1,3-oxazol-4-ylphosphonium salts have been shown to selectively accumulate in the mitochondria of tumor cells, disrupting their function and triggering programmed cell death.[4] This targeted approach offers the potential for reduced toxicity to healthy cells compared to conventional chemotherapeutic agents.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative 1,3-oxazole derivatives from various studies.

Table 1: Tubulin Polymerization Inhibitors

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 1,3-Oxazole Derivatives | Hep-2 | IC50 | 60.2 μM | [2] |

| 1,3-Oxazole Sulfonamides | Leukemia (average) | GI50 | 44.7 - 48.8 nM | [3] |

Table 2: Mitochondriotropic Anticancer Agents

| Compound Class | NCI-60 Cell Lines (average) | Activity Metric | Value | Reference |

| 1,3-Oxazol-4-ylphosphonium Salts | Average | GI50 | 0.3 - 1.1 μM | [4] |

| TGI | 1.2 - 2.5 μM | [4] | ||

| LC50 | 5 - 6 μM | [4] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of 1,3-oxazole derivatives are often mediated through the modulation of key cellular signaling pathways. The diagram below illustrates a simplified representation of the tubulin polymerization inhibition pathway.

Caption: Inhibition of tubulin polymerization by 1,3-oxazole derivatives.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The 1,3-oxazole scaffold has been explored for the development of novel anti-inflammatory agents.[5][6] Some derivatives have demonstrated the ability to inhibit key inflammatory mediators.[5]

Experimental Evaluation of Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The following table presents data from a study evaluating the anti-inflammatory effects of synthesized oxazole derivatives.

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound | Dose | Time (hours) | % Inhibition of Edema | Reference |

| Derivative A | - | 4 | 35.38% | [5] |

| Derivative A1 | - | 4 | 28.67% | [5] |

| Indomethacin (Standard) | - | 4 | 45.86% | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of 1,3-oxazole derivatives.

General Synthesis of 1,3-Oxazole Derivatives

A common synthetic route to 1,3-oxazole derivatives involves the condensation of a ketone with urea in the presence of a catalyst, such as iodine.[5] Further modifications can be achieved through reactions such as treatment with substituted benzaldehydes or acylation with benzoyl chlorides to yield a variety of derivatives.[5]

References

- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. thepharmajournal.com [thepharmajournal.com]

The Emerging Role of 1,3-Oxazol-4-ylmethanamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing one nitrogen and one oxygen atom, serves as a versatile building block in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[4][5] Among the various substituted oxazoles, 1,3-Oxazol-4-ylmethanamine stands out as a key intermediate, offering a reactive handle for the synthesis of diverse compound libraries with the potential for significant pharmacological activity. This technical guide explores the utility of this compound as a foundational element in drug discovery, detailing its synthetic applications, and the biological significance of the resulting molecular architectures.

The 1,3-Oxazole Core: A Privileged Scaffold

The 1,3-oxazole ring system is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. Its planarity and aromaticity contribute to favorable binding characteristics with enzymes and receptors. The heteroatoms within the ring can participate in hydrogen bonding and other non-covalent interactions, crucial for molecular recognition and biological activity.[5] The oxazole moiety is found in several natural products and has been successfully incorporated into a number of approved drugs and clinical candidates.

Synthetic Utility of this compound

This compound hydrochloride is a commercially available and versatile building block for the synthesis of a variety of bioactive molecules. Its primary amine functionality serves as a key point for diversification, allowing for the introduction of a wide range of substituents through well-established chemical transformations.

A common and powerful method for modifying the primary amine of this compound is through N-acylation . This reaction allows for the formation of an amide bond, a critical linkage in many pharmaceutical compounds. The general scheme for N-acylation is depicted below.

Caption: General workflow for the N-acylation of (1,3-Oxazol-4-yl)methanamine.

Experimental Protocol: General Procedure for N-acylation of Amines

Materials:

-

(1,3-Oxazol-4-yl)methanamine (1 equivalent)

-

N-protected aminoacylbenzotriazole or arylylbenzotriazole (1 equivalent)

-

Water

-

Ethyl acetate

-

Aqueous Na2CO3 or 4N HCl

Procedure:

-

A mixture of (1,3-Oxazol-4-yl)methanamine and the N-acylating agent is subjected to microwave irradiation (20 W, 50 °C) in water (3 mL) for 15–20 minutes.

-

Alternatively, the reactants can be stirred at room temperature for 1–2 hours.

-

Upon completion of the reaction (monitored by TLC), the workup procedure depends on the nature of the product.

-

If the product precipitates, it is filtered and washed with water.

-

If the product is soluble, aqueous Na2CO3 or 4N HCl is added, and the mixture is extracted with ethyl acetate.

-

The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Biological Activities of 1,3-Oxazole Derivatives

Derivatives of the 1,3-oxazole scaffold have demonstrated a broad spectrum of pharmacological activities. The specific biological effect is largely dependent on the nature and position of the substituents on the oxazole ring.

| Biological Activity | Target Class/Mechanism of Action | Reference Example(s) |

| Anticancer | Kinase Inhibition (e.g., EGFR) | Quinazoline-based 1,3,4-oxadiazole derivatives have shown potent inhibition of EGFRL858R/T790M mutant.[4] |

| Antibacterial | Inhibition of essential bacterial enzymes | 1,3,4-Oxadiazole derivatives have been evaluated as potential peptide deformylase inhibitors.[7] |

| Antifungal | Disruption of fungal cell processes | Various 1,3,4-oxadiazole derivatives have shown activity against fungal strains like Aspergillus niger and Candida albicans.[1] |

| Anti-inflammatory | Enzyme Inhibition (e.g., COX) | Certain 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory activity.[8] |

| Antiviral | Inhibition of viral replication enzymes | The 1,3,4-oxadiazole moiety is present in the HIV integrase inhibitor Raltegravir.[3] |

| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors | Some 1,3,4-oxadiazole derivatives have shown anticonvulsant activity in preclinical models.[1] |

Note: The table provides examples from the broader class of oxazoles and their isomers, as specific data for derivatives of this compound is limited in the provided search results.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For oxazole-based compounds, the substituents at various positions of the ring play a key role in determining the biological activity.

Caption: Logical relationship in the SAR of (1,3-Oxazol-4-yl)methanamine derivatives.

For instance, in a series of 1,3,4-oxadiazolyl sulfide derivatives, the nature of the substituent on the phenyl ring significantly impacted the antioxidant activity.[9][10][11] Electron-donating groups were found to enhance the radical scavenging capabilities. This highlights the importance of systematic structural modifications to elucidate the SAR and guide the design of more potent compounds.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. The 1,3-oxazole scaffold has been utilized in the design of potent kinase inhibitors. The general structure of many kinase inhibitors consists of a hinge-binding motif, a linker, and a region that extends into the solvent-exposed area. This compound can be envisioned as a versatile component in such designs, where the oxazole ring can act as a linker or part of the hinge-binding region, and the methanamine group allows for the attachment of various functionalities to probe the solvent-exposed region.

Caption: Conceptual design of a kinase inhibitor using a 1,3-oxazole linker.

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent reactivity and the established biological significance of the 1,3-oxazole core make it an attractive starting point for the synthesis of novel drug candidates. While specific, publicly available data on compounds directly derived from this building block is currently limited, the extensive literature on related oxazole and oxadiazole derivatives strongly suggests its potential in the development of therapeutics for a wide range of diseases. Further exploration and publication of the pharmacological activities of derivatives of this compound are eagerly awaited by the drug discovery community.

References

- 1. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 1,3-Oxazol-4-ylmethanamine: A Methodological Overview

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 1,3-Oxazol-4-ylmethanamine are not extensively available in publicly accessible scientific literature. This guide therefore presents a comprehensive methodological framework for how such a study would be conducted, providing researchers, scientists, and drug development professionals with a robust protocol for investigating this and similar small molecules. The quantitative data presented herein is illustrative and intended to exemplify the output of such computational analyses.

Introduction

This compound is a small heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the oxazole ring and the primary amine group, suggest the possibility of diverse chemical interactions, making it an interesting candidate for computational investigation. This guide outlines the standard theoretical and computational chemistry workflows used to elucidate the structural, electronic, and reactive properties of such molecules.

The methodologies described encompass quantum chemical calculations for geometry optimization and spectroscopic prediction, as well as molecular docking simulations to explore potential biological targets. The aim is to provide a foundational understanding of the molecule's intrinsic properties, which can guide further experimental work and application-oriented research.

Theoretical and Computational Methodologies

A typical computational investigation of a small organic molecule like this compound involves a multi-step process, starting from the basic molecular structure and progressing to more complex interaction studies.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for these types of investigations due to its favorable balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Preparation: The 3D structure of this compound is first sketched using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Calculation Setup: The optimized structure is then used as the input for a DFT calculation. A common choice of functional and basis set for such a molecule would be B3LYP with a 6-311++G(d,p) basis set. This level of theory is known to provide reliable geometric and electronic properties for a wide range of organic molecules.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase to find the global minimum on the potential energy surface. The convergence criteria are typically set to a high level to ensure a true minimum is located.

-

Vibrational Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule.

-

Data Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles, dihedral angles), electronic properties (dipole moment, orbital energies), and vibrational modes.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Target Receptor Selection: A protein target is selected based on a therapeutic hypothesis. For illustrative purposes, we might consider a kinase or a receptor where similar fragments have shown activity. The 3D structure of the target is obtained from the Protein Data Bank (PDB).

-

Receptor Preparation: The receptor structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined binding site of the receptor. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (or docking score) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be generated from the computational workflows described above.

Table 1: Predicted Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | O1-C2 | 1.365 |

| C2-N3 | 1.312 | |

| N3-C4 | 1.390 | |

| C4-C5 | 1.358 | |

| C5-O1 | 1.381 | |

| C4-C6 | 1.510 | |

| C6-N7 | 1.465 | |

| Bond Angles | C5-O1-C2 | 105.2 |

| O1-C2-N3 | 115.1 | |

| C2-N3-C4 | 103.5 | |

| N3-C4-C5 | 111.0 | |

| C4-C5-O1 | 105.2 | |

| N3-C4-C6 | 124.8 | |

| C5-C4-C6 | 124.2 | |

| C4-C6-N7 | 112.3 |

Table 2: Predicted Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))

| Frequency (cm⁻¹) | Assignment |

| 3450, 3360 | N-H stretching (amine) |

| 3120 | C-H stretching (oxazole ring) |

| 2950, 2880 | C-H stretching (methylene) |

| 1620 | C=N stretching |

| 1580 | C=C stretching |

| 1450 | CH₂ scissoring |

| 1100 | C-O-C stretching |

Visualizations of Computational Workflows and Molecular Structure

Visual diagrams are essential for understanding the relationships between different stages of a computational study and for representing the molecule of interest.

Caption: A flowchart illustrating the typical computational chemistry workflow.

Caption: Numbered atomic structure of this compound.

Caption: A potential signaling pathway involving kinase inhibition.

Conclusion

While specific experimental and computational data for this compound is sparse in current literature, this guide provides a comprehensive and actionable framework for its theoretical investigation. The outlined protocols for quantum chemical calculations and molecular docking are standard in the field and can yield valuable insights into the molecule's properties and potential biological activities. The illustrative data and visualizations serve as a template for what researchers can expect to generate. It is hoped that this guide will stimulate further computational and experimental studies on this promising chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Oxazol-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Oxazol-4-ylmethanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a prominent feature in a wide array of biologically active natural products and synthetic compounds. Its derivatives are known to exhibit diverse pharmacological properties, making them valuable motifs in the design of novel therapeutic agents. The presence of a primary amine on the methylene spacer at the 4-position provides a crucial handle for further chemical modifications, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. These modifications can include amide bond formation, alkylation, and arylation, allowing for the exploration of chemical space around the core oxazole structure.

This document provides detailed synthetic protocols for the preparation of this compound, starting from commercially available or readily accessible precursors. Two primary synthetic routes are presented, offering flexibility based on available reagents and equipment.

Overview of Synthetic Pathways

Two viable synthetic routes for the preparation of this compound have been devised based on established organic chemistry principles.

-

Route A initiates with the commercially available ethyl oxazole-4-carboxylate. This route involves a two-step sequence of amidation followed by reduction.

-

Route B also starts from ethyl oxazole-4-carboxylate, which is first reduced to the corresponding aldehyde, 4-formyloxazole. This intermediate then undergoes a direct reductive amination to yield the target primary amine. Route B is often preferred due to its typically milder conditions and potentially higher overall yield.

Caption: Overview of two synthetic routes to this compound.

Experimental Protocols

Route B (Preferred): Synthesis via Reductive Amination

This two-step route involves the initial reduction of an ester to an aldehyde, followed by reductive amination.

Step 1: Synthesis of 4-Formyloxazole from Ethyl Oxazole-4-carboxylate

This protocol is adapted from procedures involving the partial reduction of esters to aldehydes using Diisobutylaluminium hydride (DIBAL-H).[1]

Materials:

-

Ethyl oxazole-4-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

-

Methanol (MeOH)

-

Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (approx. 2 mL per gram of starting material) at -78 °C.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-formyloxazole.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to obtain pure 4-formyloxazole.

Step 2: Synthesis of this compound from 4-Formyloxazole

This protocol employs a standard reductive amination procedure.[2][3]

Materials:

-

4-Formyloxazole

-

Ammonium acetate (NH₄OAc)

-

Methanol (MeOH), anhydrous

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium hydroxide (NaOH), 2 M aqueous solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve 4-formyloxazole (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask.

-

Add ammonium acetate (7-10 eq) to the solution and stir at room temperature for 30-60 minutes to facilitate imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions.

-

Slowly add the NaBH₃CN solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl to decompose any remaining reducing agent (perform in a well-ventilated fume hood).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution to pH >12 with 2 M NaOH.

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Route A (Alternative): Synthesis via Amide Reduction

Step 1: Synthesis of Oxazole-4-carboxamide from Ethyl Oxazole-4-carboxylate

Procedure:

-

Charge a pressure vessel with ethyl oxazole-4-carboxylate (1.0 eq) and a 7 N solution of ammonia in methanol (10-20 eq).

-

Seal the vessel and heat to 80-100 °C for 12-24 hours.

-

Cool the vessel to room temperature and carefully vent.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid is typically of high purity and can often be used in the next step without further purification. If needed, recrystallize from ethanol or an ethanol/ether mixture.

Step 2: Synthesis of this compound from Oxazole-4-carboxamide

Procedure:

-

Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen). Caution: LiAlH₄ reacts violently with water.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add solid oxazole-4-carboxamide (1.0 eq) portion-wise to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting amide is consumed.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.

-

Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation under reduced pressure to yield pure this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthetic routes. Yields are estimates based on typical values for these reaction types.

| Route | Step | Starting Material | Key Reagents | Typical Conditions | Product | Estimated Yield |

| B | 1 | Ethyl Oxazole-4-carboxylate | DIBAL-H, DCM | -78 °C, 3h | 4-Formyloxazole | 60-75% |

| B | 2 | 4-Formyloxazole | NH₄OAc, NaBH₃CN, MeOH | Room Temp, 12-24h | This compound | 65-85% |

| A | 1 | Ethyl Oxazole-4-carboxylate | NH₃ in MeOH | 80-100 °C, 12-24h | Oxazole-4-carboxamide | 85-95% |

| A | 2 | Oxazole-4-carboxamide | LiAlH₄, THF | Reflux, 4-8h | This compound | 70-85% |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the preferred synthesis and purification of this compound (Route B).

Caption: Workflow for the synthesis of this compound via Route B.

References

Application Notes and Protocols for the Derivatization of 1,3-Oxazol-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical derivatization of 1,3-Oxazol-4-ylmethanamine, a versatile building block in medicinal chemistry. The following protocols for N-acylation, N-alkylation, reductive amination, and sulfonylation are presented to facilitate the synthesis of diverse compound libraries for drug discovery and development.

N-Acylation of this compound